Cas no 26078-23-9 (2(1H)-Quinolinone,7-(dimethylamino)-4-methyl-)

2(1H)-Quinolinone,7-(dimethylamino)-4-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- 2(1H)-Quinolinone,7-(dimethylamino)-4-methyl-
- 7-(dimethylamino)-4-methyl-1H-quinolin-2-one
- 2(1H)-Quinolinone,7-(dimethylamino)-4-methyl
- 4-Methyl-7-dimethylaminocarbostyryl
- 7-(Dimethylamino)-4-methyl-2-quinolone
- 7-dimethylamino-4-methylquinolin-2(1H)-one
- Carbostyril 165
- Carbostyril,7-(dimethylamino)-4-methyl
- HY-D1572
- DTXSID6067177
- NS00028027
- BHC8LHS2S0
- UNII-BHC8LHS2S0
- CS-0590188
- 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
- CARBOSTYRYL 3
- NSC 295088
- CBDivE_008305
- 7-(Dimethylamino)-4-methyl-carbostyril
- 26078-23-9
- NSC-295088
- 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- (9CI)
- 7-dimethylamino-4-methyl-2-hydroxyquinoline
- NSC295088
- SR-01000195737
- AKOS024307406
- 7-(dimethylamino)-4-methyl-2(1h)-quinolinone
- EINECS 247-444-3
- SR-01000195737-1
- SCHEMBL74712
- Carbostyril, 7-(dimethylamino)-4-methyl-
-
- Renchi: InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15)
- Clave inchi: LHWKOWLGYNIFSM-UHFFFAOYSA-N
- Sonrisas: CN(C1C=CC2C(=CC(NC=2C=1)=O)C)C
Atributos calculados
- Calidad precisa: 202.11100
- Masa isotópica única: 202.111
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 1
- Complejidad: 296
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 1.4
- Superficie del Polo topológico: 32.3A^2
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.0838 (rough estimate)
- Punto de ebullición: 340.37°C (rough estimate)
- Punto de inflamación: 199.6°C
- índice de refracción: 1.6660 (estimate)
- PSA: 36.10000
- Logp: 1.90250
- Disolución: Not available
2(1H)-Quinolinone,7-(dimethylamino)-4-methyl- Información de Seguridad
- Wgk Alemania:3
- Instrucciones de Seguridad: S24/25
2(1H)-Quinolinone,7-(dimethylamino)-4-methyl- Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2(1H)-Quinolinone,7-(dimethylamino)-4-methyl- Literatura relevante
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
26078-23-9 (2(1H)-Quinolinone,7-(dimethylamino)-4-methyl-) Productos relacionados
- 23947-37-7(4,6-Dimethylquinolin-2(1H)-one)
- 19840-99-4(Carbostyril 124)
- 42414-28-8(4,6,8-trimethyl-1,2-dihydroquinolin-2-one)
- 2584-47-6(1,4-Dimethylquinolin-2(1H)-one)
- 5855-57-2(4-phenylquinolin-2-ol)
- 2802-68-8(Boron Trifluoride - Methanol Complex)
- 2171840-20-1(1-cyclopropyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1803896-90-3(2-Carboxy-1H-benzimidazole-4-carboxamide)
- 1261978-02-2(5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol)
- 2098078-57-8(4-methyl-5-phenyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole)




